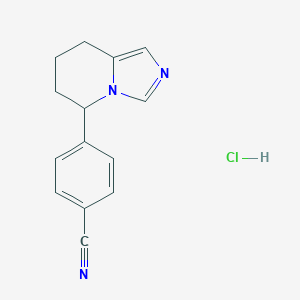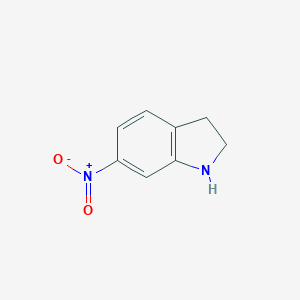
6-Nitroindoline
Vue d'ensemble
Description
6-Nitroindoline is a heterocyclic compound and a derivative of indoline, a nitrogen-containing aromatic heterocyclic compound. It is a colorless crystalline solid, soluble in water and polar organic solvents. This compound has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is used as a reagent in various chemical reactions and has been studied for its biological activities.
Applications De Recherche Scientifique
Oligonucleotide Synthesis : 6-Nitroindoline is used in the synthesis of oligonucleotides. Taktakishvili et al. (1990) highlighted its role in providing a phosphotriester oligonucleotide scaffold, which is crucial for synthesis processes in chemistry and biochemistry (Taktakishvili et al., 1990).
Neuronal Studies : In the field of neuroscience, this compound derivatives are used to activate neuronal glutamate ion channels. A study by Papageorgiou et al. (2004) demonstrated its efficiency in sensitizing nitroindoline precursors for photolysis, enabling specific neuronal responses (Papageorgiou et al., 2004).
Cancer Research : As an agent in cancer research, compounds derived from this compound have shown potential as DNA minor groove alkylating agents and cytotoxins. Milbank et al. (1999) reported its application in tumor-specific release and cytotoxicity studies (Milbank et al., 1999).
Anti-inflammatory Properties : Lavrenov et al. (2002) synthesized methyl 5- and 6-nitroindole-2-carboxylates from this compound, which have shown potential anti-inflammatory properties. This indicates its relevance in pharmacology and drug development (Lavrenov et al., 2002).
Material Science : In material science, this compound derivatives can be utilized in automatic welding filters, as demonstrated by Pościk and Wandelt (2009). They used 6-nitroBIPS solutions for fast switching between different light wavelengths in optical filters (Pościk & Wandelt, 2009).
Antitumor Efficacy : Mukherjee et al. (2013) evaluated the antitumor efficacy of a novel this compound derivative, showing significant tumor regression effects in mice models. This highlights its potential in cancer therapy with minimal toxicity (Mukherjee et al., 2013).
Medicinal Chemistry : N-alkyl-6-nitroindoles, derivable from this compound, are important in medicinal chemistry. Laconde et al. (2003) noted their synthesis via a one-pot method, emphasizing their usefulness in the development of pharmaceuticals (Laconde et al., 2003).
Biological Systems and EPR Oximetry : Khan et al. (2011) discussed the use of isoindoline nitroxides, related to this compound, in Electron Paramagnetic Resonance (EPR) oximetry, useful for studying viable biological systems due to their low cytotoxicity and favorable EPR characteristics (Khan et al., 2011).
Materials Engineering : In the field of materials engineering, this compound units have been used in photolysis studies for fabricating three-dimensional microstructures, as demonstrated by Hatch et al. (2016) (Hatch et al., 2016).
Antibacterial and Antioxidant Studies : Further research includes studies on the antibacterial activities of nitroxoline derivatives and the antioxidant properties of azaphenalene derivatives, both related to this compound (Pelletier et al., 1995; Hodgson et al., 2007).
Safety and Hazards
6-Nitroindoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Orientations Futures
The use of 6-Nitroindoline in the field of smart materials is becoming one of the hottest research directions . For instance, it has been chemically grafted into a polyurethane matrix to prepare ultraviolet light-actuated shape memory thermoplastic polyurethane . This represents a promising direction for future research and applications.
Mécanisme D'action
Target of Action
6-Nitroindoline is a chemical compound used in various chemical syntheses . It has been used in the preparation of 2-[(2,3-Dihydro-1H-indol-1-yl)methyl]melatonin analogs as novel MT2-selective melatonin receptor antagonists . This suggests that one of the primary targets of this compound could be the MT2 melatonin receptor.
Mode of Action
Given its use in the synthesis of mt2-selective melatonin receptor antagonists , it can be inferred that it may interact with these receptors, potentially inhibiting their activity
Biochemical Pathways
This compound has been used in the synthesis of isoindigo and azaisoindigo glycosides, which are known to have anticancer properties . This suggests that this compound may affect biochemical pathways related to cell proliferation and apoptosis, which are critical in cancer development and progression.
Pharmacokinetics
It is known that the compound is stable at room temperature and should be stored in a refrigerator . These factors could potentially impact its bioavailability and pharmacokinetic behavior.
Result of Action
Given its use in the synthesis of compounds with anticancer properties , it can be inferred that it may have effects on cell proliferation and apoptosis
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its stability at room temperature and requirement for refrigerated storage suggest that temperature could affect its action, efficacy, and stability Other environmental factors such as pH and the presence of other chemical compounds could also potentially influence its action
Analyse Biochimique
Biochemical Properties
6-Nitroindoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of isoindigo and azaisoindigo glycosides, which are known for their anticancer properties
Cellular Effects
The effects of this compound on cellular processes are not well-documented. It has been used in the synthesis of compounds that have demonstrated cellular effects. For example, compounds synthesized using this compound have shown to inhibit caspases, enzymes that play a crucial role in programmed cell death or apoptosis .
Propriétés
IUPAC Name |
6-nitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)7-2-1-6-3-4-9-8(6)5-7/h1-2,5,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNYDSMDSLOMSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173393 | |
| Record name | Indoline, 6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19727-83-4 | |
| Record name | 6-Nitroindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19727-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoline, 6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019727834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitroindoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indoline, 6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitroindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common starting materials for synthesizing 6-Nitroindoline derivatives?
A1: this compound derivatives can be synthesized using readily available starting materials. For instance, (S)-6-Nitroindoline-2-carboxylic acid, a key building block for many bioactive compounds, can be prepared from L-Phenylalanine with high enantiomeric excess. [, ] Another approach involves transforming this compound into 1-acetyl-5,6-diaminoindoline, which serves as a precursor for synthesizing 5H-[1,2,5]selenadiazolo[3,4-f]indole via selenadiazoles. []
Q2: How can 1,3,3,5-tetramethyl-6-nitroindoline spirobenzopyrans be synthesized?
A2: These compounds can be synthesized through the condensation reaction of 2-methylene indoline with 5-nitrosalicylaldehyde. The required 2-methylene indoline can be prepared using readily available materials like salicylaldehyde, p-methyl aniline, and 3-methyl-2-butanone. []
Q3: What are the applications of 5- and 6-Nitroindolines in organic synthesis?
A3: 5- and 6-Nitroindolines are valuable intermediates in synthesizing various heterocyclic compounds. For instance, they can be utilized to prepare substituted benzoindolinothiazepines through Friedel-Crafts reactions. [, ] Furthermore, 6-amino-seco-cyclopropylindole (seco-CI) derivatives, synthesized from 1-(tert-butyloxycarbonyl)-3-(chloromethyl)-6-nitroindoline, show potential as DNA minor groove alkylating agents with promising cytotoxicity profiles. []
Q4: Are there efficient methods to synthesize methyl 5- and 6-nitroindole-2-carboxylates?
A4: Yes, these compounds can be synthesized by nitrating Indoline-2-carboxylic acid. This compound-2-carboxylic acid can be formed, esterified, and subsequently dehydrogenated using DDQ to obtain methyl 6-nitroindole-2-carboxylate. Methyl 5-nitroindole-2-carboxylate can be synthesized by nitrating and subsequently dehydrogenating methyl 1-acetylindoline-2-carboxylate. []
Q5: Can this compound derivatives be used to study material properties?
A5: Yes, this compound derivatives like 1,3,3-trimethyl-6′-nitroindoline-2-spiro-2′-benzopyran (SP) can be employed as solvatochromic probes to investigate the properties of materials like Y-zeolites. Their photochromic nature allows researchers to analyze the polarity and acidity of both internal and external surface environments within these materials. []
Q6: What are the applications of photochromic this compound derivatives in fluid dynamics?
A6: Photochromic compounds like 1,3,3-trimethyl-6′-nitroindoline-2- spiro-2′-benzpyran can visualize flow fields in fluid dynamics experiments. They provide valuable insights into complex flow behaviors in single and two-phase flows, including velocity profiles and gradients, which are difficult to obtain using other methods. []
Q7: Can this compound derivatives be used to study molecular dynamics?
A7: Yes, the kinetics of dark isomerization of 1,3,3-trimethyl-6'-nitroindoline-2-spiro-2'-benzopyran in various emulsions can be investigated using flash photolysis, providing insights into molecular dynamics and the influence of factors like viscosity and gel dehydration on these processes. []
Q8: What other chemical modifications of this compound have been explored?
A8: Researchers have explored various chemical modifications of this compound. This includes the synthesis and characterization of L-arabinopyranosides of 5- and 6-nitroindoles [], 1-β-D-ribopyranosyl- and ribofuranosyl-6-nitroindole and indoline for oligonucleotide synthesis [], and exploring the effects of substituents on the spectral properties of 1,3,3-trimethyl-6′-nitroindoline-2-spiro-2′-[2H]-chromenes. []
Q9: Are there efficient synthetic routes for N-substituted 6-nitroindoles starting from indolines?
A9: Yes, one-pot synthesis methods have been developed for preparing N-substituted 6-nitroindoles from the corresponding indoline precursors. []
Q10: What is the historical context of this compound research?
A10: The synthesis and investigation of this compound and its derivatives have been ongoing for several decades. Early work focused on introducing substituents into the benzene ring of indole. [] Over time, the research expanded to encompass various aspects like photochromic properties, glycosylation, and applications as building blocks for more complex molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

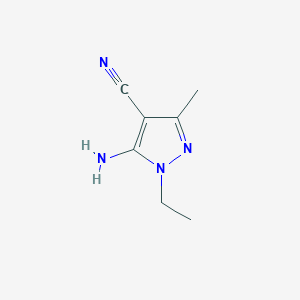


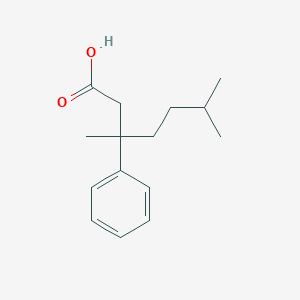
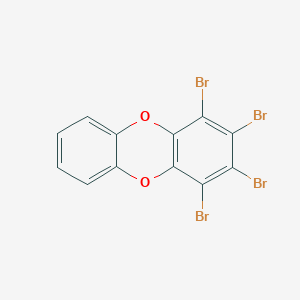
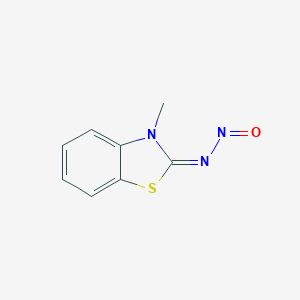
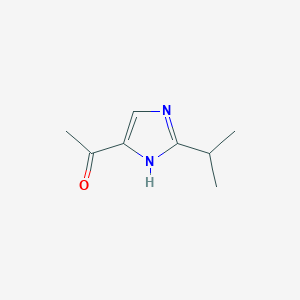

![2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl-](/img/structure/B33696.png)
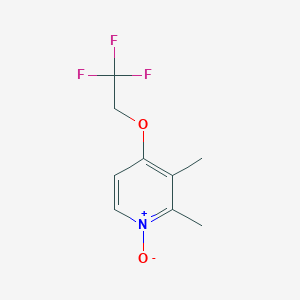
![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B33698.png)
